Arotinolol, (S)-
CAS No.: 139332-61-9
Cat. No.: VC21251666
Molecular Formula: C15H21N3O2S3
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139332-61-9 |
---|---|
Molecular Formula | C15H21N3O2S3 |
Molecular Weight | 371.5 g/mol |
IUPAC Name | 5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m0/s1 |
Standard InChI Key | BHIAIPWSVYSKJS-VIFPVBQESA-N |
Isomeric SMILES | CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
SMILES | CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Canonical SMILES | CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Introduction
Chemical Properties and Structure
Arotinolol is chemically designated as 5-[2-[(3-tert-butylamino-2-hydroxypropylthio)-4-thiazolyl]-2-thiophenecarboxamide hydrochloride. This compound possesses distinct physical and chemical properties that contribute to its pharmacological activity and stability profile.
Physical and Chemical Characteristics
Arotinolol exhibits specific physicochemical properties that influence its formulation, storage, and administration requirements. The following table presents the key physical and chemical parameters of this compound:
Property | Value |
---|---|
CAS Number | 68377-92-4 |
Molecular Formula | C₁₅H₂₁N₃O₂S₃ |
Molecular Weight | 371.54 |
Physical Form | Solid |
Color | Off-White to Pale Yellow |
Melting Point | 148-149°C |
Boiling Point | 599.8±60.0°C (Predicted) |
Density | 1.35 |
Solubility | Slightly soluble in DMSO and Methanol |
Storage Requirements | 2-8°C (protect from light) |
pKa | 13.71±0.20 (Predicted) |
The molecular structure of arotinolol contains thiophene and thiazole rings along with a tert-butylamino group, which collectively contribute to its adrenergic receptor binding profile . The compound is typically used as its hydrochloride salt in pharmaceutical preparations to enhance stability and water solubility.
Pharmacological Profile
Alpha and Beta-Adrenoceptor Blocking Activity
Arotinolol demonstrates a unique pharmacological profile characterized by its concurrent alpha and beta-adrenoceptor antagonism. Research has established that the beta-blocking activity of this compound significantly outweighs its alpha-blocking properties.
In experimental studies, the mean ratio of alpha-component to beta-component was quantified using the following calculation:
isoproterenol dose ratio / noradrenaline dose ratio = 7.88
This ratio indicates that the alpha-adrenoceptor blockade potency of arotinolol is approximately one-eighth of its beta-adrenoceptor blockade potency . This dual blocking action differentiates arotinolol from traditional beta-blockers and contributes to its unique therapeutic profile.
Effects on Cardiovascular System
Administration of arotinolol produces several significant hemodynamic effects that have been documented in both animal and human studies. After oral administration of S-596, researchers have observed changes in multiple cardiovascular parameters.
Hemodynamic Effects
The following table summarizes the primary hemodynamic effects observed after arotinolol administration:
Parameter | Effect After Arotinolol Administration |
---|---|
Mean Blood Pressure | Slight increase (acute) / Decrease (chronic) |
Heart Rate | Decrease |
Cardiac Output | Considerable decrease |
Total Peripheral Resistance | Increase |
Pulmonary Arterial End-diastolic Pressure | No significant change |
Right Atrial Pressure | No significant change |
Renal Blood Flow | No significant change |
These cardiovascular effects are dose-dependent, with arotinolol producing larger reductions in systemic blood pressure and less increase in carotid, vertebral, renal, and external iliac vascular resistances compared to propranolol . The compound has demonstrated greater reduction in heart rate at lower dose ranges (0.01 to 0.1 mg/kg) than propranolol, suggesting enhanced potency in heart rate control .
Renin-Angiotensin System Effects
Arotinolol exhibits significant effects on the renin-angiotensin system, which contributes to its antihypertensive properties. Experimental studies in anesthetized dogs have demonstrated that arotinolol (1 mg/kg i.v.) decreases systemic blood pressure, heart rate, and renin secretion rate without altering renal blood flow .
Researchers have observed that the degree of hypotension induced by arotinolol correlates significantly with basal plasma renin activity prior to administration of the drug . This suggests that the antihypertensive effect may be more pronounced in patients with elevated renin levels.
Clinical Applications
Treatment of Hypertension
Arotinolol has demonstrated significant efficacy in the management of essential hypertension. Clinical trials have established its blood pressure-lowering effects and favorable safety profile in hypertensive patients.
Clinical Trial Results
A clinical trial involving 31 patients with essential hypertension evaluated the antihypertensive action of arotinolol administered at a dose of 30mg daily for 4 weeks. The results demonstrated statistically significant reductions in blood pressure across multiple measurement positions :
Position | Control BP (mmHg) | Arotinolol BP (mmHg) | P-value |
---|---|---|---|
Sitting | 175.3±5.4/115.7±4.0 | 143.8±2.8/93.3±2.8 | <0.01 |
Supine | 168.0±5.2/150.0±3.8 | 144.6±5.4/88.1±4.3 | <0.01 |
Standing | 154.4±8.5/103.4±3.2 | 139.7±4.6/86.8±3.4 | <0.01 |
These results indicate that arotinolol effectively reduces both systolic and diastolic blood pressure in hypertensive patients across different body positions. The consistent reductions in both standing and supine positions suggest that arotinolol may offer advantages regarding orthostatic hypotension compared to some other antihypertensive agents.
Other Therapeutic Uses
Beyond hypertension, arotinolol has been investigated for additional therapeutic applications:
Essential Tremor
Arotinolol has been utilized in the treatment of essential tremor, leveraging its beta-adrenoceptor antagonist properties . Beta-blockers are known to reduce tremor amplitude, and arotinolol's dual blocking action may provide additional benefits in this condition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume